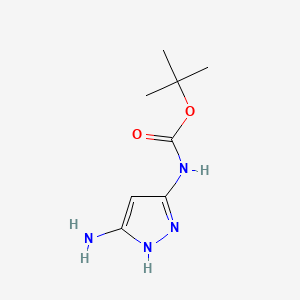

Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate

Vue d'ensemble

Description

“Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate” is a compound that belongs to the class of organic compounds known as 5-amino-pyrazoles . These compounds are potent reagents in organic and medicinal synthesis, and they have proven to be fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Synthesis Analysis

5-amino-pyrazoles are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used in the construction of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . The synthesis of “this compound” involves various approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

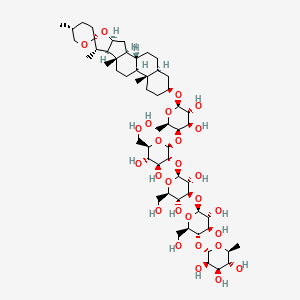

The molecular structure of “this compound” is complex, featuring a pyrazole ring fused to a carbamate group. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the carbamate group consists of a carbonyl group (C=O) and an amine group (NH2) linked to an oxygen atom .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse and depend on the specific conditions and reactants used. For instance, 5-amino-pyrazoles can undergo acylation, a process where an acyl group is introduced into a molecule .Applications De Recherche Scientifique

Synthesis and Intermediates

- Tert-butyl derivatives, such as tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, are pivotal in the synthesis of target mTOR targeted PROTAC molecule PRO1. The palladium-catalyzed Suzuki reaction is crucial in this process, leading to high yields (Zhang et al., 2022).

Antibacterial Activity

- Novel derivatives of tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate have shown promising antibacterial activity. These compounds were synthesized and characterized by various analytical and spectroscopic techniques, demonstrating their potential in combating bacterial infections (Prasad, 2021).

Chemical Reactivity

- The reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloaddition with C-carboxymethyl-N-phenylnitrilimine has been investigated, leading to the discovery of new cycloadducts with potential applications in chemical synthesis (González et al., 2013).

Synthesis of Carboxamides

- Research has led to the development of efficient routes for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. This advancement allows for more versatile synthesis methods than previously available (Bobko et al., 2012).

Orientations Futures

The future research directions for “Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate” could focus on the synthesis of novel derivatives with improved solubility, reduced toxicity, and enhanced biological activities. Additionally, further studies could explore its potential applications in the field of pharmaceutics and medicinal chemistry .

Propriétés

IUPAC Name |

tert-butyl N-(5-amino-1H-pyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)10-6-4-5(9)11-12-6/h4H,1-3H3,(H4,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSIFSGQDRRKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NNC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)

![Pyrido[4,3-b][1,4]oxazepine](/img/structure/B568521.png)

![4-Methylbicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568522.png)

![Oxiranemethanol, 3-[(ethenyloxy)methyl]- (9CI)](/img/no-structure.png)

![3-Oxa-1,5-diazabicyclo[3.2.2]nonane](/img/structure/B568535.png)